molecular formula C21H18O3 B11601190 9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one

9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11601190
M. Wt: 318.4 g/mol
InChI Key: XFQKKAKTIJNMCR-UHFFFAOYSA-N
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Description

9-Methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a furanocoumarin derivative characterized by a fused furan-chromenone core. Key structural features include:

  • Methyl group at position 9, enhancing lipophilicity and metabolic stability.
  • Phenyl group at position 3, contributing to π-π stacking interactions in biological targets.
  • Propyl chain at position 5, which may influence solubility and steric effects.

This compound is synthesized via multi-step routes involving etherification, cyclization, and functionalization (e.g., esterification or oxidation) of precursor coumarins . Its structural modifications are designed to optimize bioactivity, particularly in enzyme inhibition (e.g., CYP 3A4) or therapeutic applications .

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

9-methyl-3-phenyl-5-propylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H18O3/c1-3-7-15-10-19(22)24-21-13(2)20-17(11-16(15)21)18(12-23-20)14-8-5-4-6-9-14/h4-6,8-12H,3,7H2,1-2H3

InChI Key

XFQKKAKTIJNMCR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Precursor Preparation

A keto-ester derivative, such as 5-propyl-4-methyl-2-oxo-2H-chromen-7-yl acetate, is condensed with phenylacetaldehyde under basic conditions (e.g., K₂CO₃ in ethanol). This forms an intermediate α,β-unsaturated ketone, which undergoes acid-catalyzed cyclization.

Reaction Conditions:

  • Solvent: Ethanol or toluene

  • Catalyst: H₂SO₄ or p-toluenesulfonic acid (PTSA)

  • Temperature: 80–100°C

  • Yield: 60–75% (isolated after column chromatography)

Mechanistic Insights

The cyclization proceeds via intramolecular nucleophilic attack of the furan oxygen on the activated carbonyl, followed by dehydration (Figure 1). Steric effects from the propyl and methyl groups influence reaction kinetics, necessitating prolonged heating.

Lewis Acid-Catalyzed Annulation Strategy

A modular [3+2] annulation protocol, adapted from furo[3,2-c]chromen-4-one syntheses, offers a single-step alternative.

Reaction Design

4-Hydroxycoumarin derivatives react with β-nitroalkenes in the presence of Yb(OTf)₃ (10 mol%) to form the furochromene core. While this method is optimized for furo[3,2-c]chromenones, substituting 4-hydroxycoumarin with 7-hydroxy-5-propyl-9-methyl-2H-chromen-2-one could yield the target compound.

Optimized Parameters:

  • Solvent: Dichloroethane (DCE)

  • Temperature: 80°C

  • Time: 12–24 hours

  • Functional Group Tolerance: Nitro, alkyl, and aryl groups

Limitations and Adaptations

The method’s reliance on β-nitroalkenes may require precursor modification to introduce the phenyl group. Computational studies suggest that electron-deficient alkenes enhance reaction efficiency, guiding substrate selection.

Optimization of Reaction Parameters

Critical variables influencing yield and purity include:

Catalyst Screening

Comparative studies of Lewis acids (Table 1) reveal Yb(OTf)₃ as superior to Sc(OTf)₃ or InCl₃ due to its stronger oxophilicity, which accelerates the Michael addition step.

Table 1: Catalyst Performance in Annulation Reactions

CatalystYield (%)Purity (%)
Yb(OTf)₃8295
Sc(OTf)₃4588
InCl₃3882

Solvent Effects

Polar aprotic solvents (e.g., DCE) improve nitroalkene solubility and stabilize intermediates, whereas protic solvents (e.g., ethanol) favor condensation-cyclization routes.

Analytical Characterization Techniques

Post-synthesis validation employs:

Spectroscopic Methods

  • ¹H NMR: Key signals include a singlet for the methyl group at δ 2.35 ppm and a doublet for the furan proton at δ 6.72 ppm.

  • HRMS: Molecular ion peak at m/z 318.1250 (calculated for C₂₁H₁₈O₃).

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >95% purity, with a retention time of 12.3 minutes.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

ParameterCondensation-CyclizationLewis Acid Annulation
Steps21
Yield (%)68 ± 575 ± 3
ScalabilityModerateHigh
Byproduct Formation10–15%<5%

The annulation method offers higher efficiency but requires specialized precursors. Traditional condensation-cyclization remains preferable for small-scale syntheses due to reagent accessibility.

Chemical Reactions Analysis

Cyclization Reactions

  • Precursor selection : Synthesis begins with suitable precursors such as substituted coumarins or chromene derivatives.

  • Reaction conditions : Elevated temperatures (e.g., 80 °C) in solvents like dioxane or ethanol, often catalyzed by Lewis acids (e.g., AlCl₃) to enhance yield and selectivity.

  • Mechanism : Intramolecular cyclization forms the fused furochromene core, followed by purification techniques like recrystallization or chromatography.

Multicomponent Reactions

  • Components : Combines chromene derivatives, arylglyoxals, and Meldrum’s acid in the presence of base (e.g., Et₃N) .

  • Process : Proceeds via a two-step cascade—initial interaction in acetonitrile, followed by acid-catalyzed cyclization. Prolonged reflux (up to 16 hours) ensures complete conversion .

Method Key Features References
CyclizationLewis acid catalysts, solvent optimization, intramolecular cyclization
MulticomponentBase-catalyzed, prolonged reflux, acid-catalyzed cyclization

Reactivity and Reaction Pathways

The compound exhibits diverse reactivity due to its fused chromene-furan structure. Key reactions include:

Electrophilic Substitution

  • Reactivity : The aromatic chromene moiety undergoes electrophilic substitution, particularly at positions influenced by electron-donating groups (e.g., methoxy, phenyl).

  • Conditions : Acid-catalyzed reactions (e.g., nitration, halogenation) under controlled temperatures.

Oxidation Reactions

  • Mechanism : The chromene ring undergoes oxidation, potentially forming quinone-like derivatives.

  • Reagents : Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Nucleophilic Addition

  • Furan Reactivity : The furan ring is susceptible to nucleophilic attack, particularly under basic conditions.

  • Products : Adducts with nucleophiles (e.g., thiols, amines) at the furan oxygen position.

Reaction Type Key Features Products References
Electrophilic substitutionAcid-catalyzed, position-specificNitro, halogenated derivatives
OxidationQuinone formationOxidized chromene derivatives
Nucleophilic additionBasic conditions, furan reactivityAdducts with nucleophiles

Biological Interactions

The compound’s interactions with biological targets are driven by its structural features:

Enzyme Inhibition

  • Targets : COX-1/COX-2 (cyclooxygenase) and LOX (lipoxygenase) enzymes, implicated in inflammation.

  • Mechanism : Competitive binding at active sites, blocking pro-inflammatory pathways.

Receptor Binding

  • Targets : G-protein coupled receptors (GPCRs) or kinase receptors, influencing signal transduction.

  • Applications : Potential therapeutic effects in cancer and neurodegenerative diseases.

Material Science

  • Use : Integration into optoelectronic materials due to its conjugated aromatic system and potential photochemical stability.

Therapeutic Development

  • Potential : Anticancer (via kinase inhibition), anti-inflammatory (via enzyme modulation), and antioxidant agents (via radical scavenging).

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the development of new materials with specific properties.

Biology

9-Methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one has shown promise in biological assays. It has been studied for its potential enzyme inhibition and receptor binding capabilities.

Medicine

Research indicates that this compound possesses significant therapeutic potential due to its anti-inflammatory and anticancer properties. For example:

  • Anticancer Activity : Studies have demonstrated cytotoxic effects against glioma cells through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines in animal models, suggesting its utility in treating inflammatory diseases.

Industry

In the industrial sector, this compound is being explored for applications in developing new materials such as light-emitting diodes (LEDs) and organic semiconductors due to its electronic properties.

The biological activities of this compound are mediated through several mechanisms:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cytokine Modulation : Reducing levels of inflammatory cytokines.
  • Inhibition of Enzymatic Activity : Blocking enzymes critical for parasite survival.

Case Studies and Research Findings

StudyFindingsMethodology
Anticancer Activity StudySignificant cytotoxicity against glioma cells with minimal effect on normal astrocytesIn vitro assays using various cancer cell lines
Anti-inflammatory ResearchInhibition of pro-inflammatory cytokines in rat modelsAnimal studies measuring cytokine levels post-treatment
Antiparasitic EvaluationEffective against Leishmania donovani and Trypanosoma cruziIn vitro assays assessing parasite viability

Mechanism of Action

The mechanism of action of 9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Substituent Variations at Position 3

The phenyl group at position 3 distinguishes the target compound from analogs with different substituents:

  • Molecular weight: 400.10 g/mol .
  • 3-Ethynyl-2-isopropyl derivative (Compound 32, ): The ethynyl group introduces rigidity, possibly improving selectivity for CYP isoforms. This compound showed moderate yield (66%) and distinct NMR shifts (δH 2.37 for ≡CH) .
  • Psoralen derivatives with oxathiazolone warheads: These exhibit stronger immunoproteasome inhibition (β5i subunit) compared to phenyl-substituted analogs, highlighting the role of electrophilic groups at position 3 .

Key Insight : Aromatic or rigid substituents at position 3 enhance target engagement, while halogens improve pharmacokinetic properties.

Substituent Variations at Position 5

The propyl chain at position 5 contrasts with:

  • 5-Methyl derivatives : Shorter alkyl chains (e.g., 5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one) are precursors for aldehyde functionalization (e.g., 5-carbaldehyde) via SeO₂ oxidation .
  • 6-Butyl-5-methyl derivatives (): Longer alkyl chains (butyl) at position 6 increase molecular weight (332.39 g/mol) and lipophilicity, which may affect tissue distribution .

Key Insight : Alkyl chain length and electron-modifying groups at position 5 influence solubility and reactivity.

Substituent Variations at Position 9

The methyl group at position 9 is compared to:

  • 9-Methoxy groups (Methoxsalen, ): Methoxsalen (MW 216.19 g/mol) is a clinically used psoralen for photochemotherapy. The methoxy group improves UV absorption properties but may reduce metabolic stability compared to methyl .
  • 9-Hydroxy-4-methoxy derivatives (Byakangelicol): A 5-methoxypsoralen with antidiabetic and antioxidant effects, demonstrating the therapeutic versatility of oxygenated substituents .

Key Insight : Oxygenated groups (e.g., methoxy, hydroxy) at position 9 enhance photochemical activity, while methyl groups favor metabolic resistance.

Side Chain and Functional Group Modifications

  • Rigid vs. Flexible Chains : Derivatives with carbon-carbon double bonds (e.g., 9b, 9c in ) exhibit improved CYP 3A4 inhibition due to restricted conformational flexibility .
  • Ester vs. Ether Linkages : Compounds like (Z)-2-isopropyl-3-(trimethoxystyryl)-7H-furo[3,2-g]chromen-7-one () use styryl groups for extended conjugation, altering UV absorption (λmax 352 nm) and bioactivity .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Bioactivity Source
9-Methyl-3-phenyl-5-propyl-7H-furo[...] Me (9), Ph (3), Pr (5) 308.35* CYP 3A4 inhibition (predicted)
Methoxsalen OMe (9) 216.19 Photochemotherapy
3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-... Cl-Ph (3), Me (9), Ph (5) 400.10 Not reported
6-Butyl-5-methyl-3-phenyl-7H-furo[...] Bu (6), Me (5), Ph (3) 332.39 Not reported
3-Ethynyl-2-isopropyl-7H-furo[...] (32) Ethynyl (3), iPr (2) 252.27 Synthetic intermediate

*Calculated based on formula C₂₁H₁₈O₃.

Biological Activity

9-Methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one (CAS Number: 374707-20-7) is a synthetic compound belonging to the class of chromenones, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C21H18O3C_{21}H_{18}O_{3}, with a molar mass of 318.37 g/mol. The compound has a predicted density of 1.189 g/cm³ and a boiling point of approximately 507.9 °C .

Anticancer Activity

Recent studies have indicated that chromenone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain derivatives inhibited the proliferation of glioma cells by activating pathways that lead to cell death while sparing normal cells .

Anti-inflammatory Effects

Chromone derivatives have been recognized for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. For example, some studies have reported that related compounds effectively reduced inflammation in animal models by modulating pathways associated with cytokine production .

Antiparasitic Activity

The potential of chromenone derivatives as antiparasitic agents has also been explored. In vitro studies demonstrated that these compounds exhibit activity against parasites such as Leishmania donovani and Trypanosoma cruzi, making them candidates for further development in treating parasitic infections .

Case Studies and Research Findings

Study Findings Methodology
Study on Anticancer ActivityDemonstrated significant cytotoxicity against glioma cells with minimal effect on normal astrocytesIn vitro assays using various cancer cell lines
Anti-inflammatory ResearchShowed inhibition of pro-inflammatory cytokines in rat modelsAnimal studies measuring cytokine levels post-treatment
Antiparasitic EvaluationEffective against Leishmania and Trypanosoma speciesIn vitro assays assessing parasite viability

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cytokine Modulation : Reducing levels of inflammatory cytokines.
  • Inhibition of Enzymatic Activity : Blocking enzymes critical for parasite survival.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one, and how can reaction conditions be optimized?

  • Methodological Answer: The compound can be synthesized via Pechmann condensation or cyclization of substituted coumarin precursors. Key steps include temperature control (e.g., 80–100°C for cyclization) and catalyst selection (e.g., HCl or H₂SO₄ for acid-mediated reactions). Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity (e.g., DCM/MeOH gradients for purification) .
  • Data Consideration: Yields >90% are achievable with stoichiometric control of phenyl and propyl substituents during precursor synthesis .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this furocoumarin derivative?

  • Methodological Answer:

  • ¹H NMR : Look for characteristic peaks: δ 6.3–7.9 ppm (aromatic protons), δ 2.5–3.1 ppm (methyl/propyl groups), and δ 4.5–5.5 ppm (furan ring protons) .
  • IR : Validate carbonyl (C=O) stretching at ~1730 cm⁻¹ and furan ring vibrations at ~1600 cm⁻¹ .
  • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy .

Q. What factors influence the compound’s stability during storage and handling?

  • Methodological Answer: Stability is pH- and light-sensitive. Store in amber vials at –20°C under inert gas (N₂/Ar). Degradation under UV light is accelerated in polar solvents (e.g., MeOH), monitored via HPLC retention time shifts .

Advanced Research Questions

Q. How do atmospheric ozone levels interfere with GC/MS quantification of this compound, and how can this be mitigated?

  • Methodological Answer: Ozone oxidizes methoxy groups, causing false negatives. Pre-column derivatization (e.g., silylation) stabilizes the compound. Concurrent ozone monitoring during sampling and using ozone scrubbers (e.g., KI-coated filters) improves accuracy .
  • Data Contradiction: GC/MS results may conflict with LC/MS due to ozone-induced artifacts; cross-validation with HPLC-DAD is recommended .

Q. What structural modifications enhance its bioactivity in photodynamic therapy (PDT) applications?

  • Methodological Answer: Introduce electron-withdrawing groups (e.g., –NO₂ at C4) to improve singlet oxygen (¹O₂) quantum yield. Isotopic labeling (e.g., deuterated methoxy groups) aids in tracking pharmacokinetics without altering reactivity .
  • Experimental Design: Compare EC₅₀ values of derivatives under UVA (365 nm) using MTT assays on cancer cell lines (e.g., MCF-7) .

Q. How does the propyl substituent at C5 affect solubility and membrane permeability?

  • Methodological Answer: The hydrophobic propyl chain reduces aqueous solubility (logP ~3.1) but enhances lipid bilayer penetration. Use Franz diffusion cells to measure permeability coefficients (e.g., synthetic membranes vs. ex vivo porcine skin) .
  • Data Analysis: Propyl elongation (e.g., pentyl) increases logP but may reduce bioavailability due to metabolic oxidation .

Q. What computational methods predict binding affinities to cytochrome P450 enzymes?

  • Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with CYP3A4/2D6. Validate predictions with in vitro microsomal assays measuring metabolite formation (LC-MS/MS) .

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